![molecular formula C11H14ClNOS B2365370 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide CAS No. 853723-89-4](/img/structure/B2365370.png)

2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

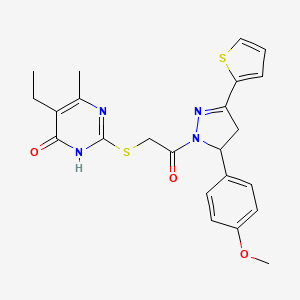

“2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide” is a chemical compound with the CAS Number: 853723-89-4 . It has a molecular weight of 243.76 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C11H14ClNOS/c1-9-2-4-10(5-3-9)15-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) .Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), in human and rat liver microsomes. The research delves into the carcinogenicity of these herbicides, indicating a complex metabolic pathway leading to DNA-reactive dialkylbenzoquinone imine. It highlights the transformation of chloroacetamide herbicides into intermediate compounds such as CDEPA and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are then further metabolized. The study presents a detailed analysis of the rates at which these herbicides and their intermediates are metabolized by human and rat liver microsomes, noting the enzymes responsible for these metabolic processes (Coleman et al., 2000).

Synthesis, Polarity, and Structure Analysis

This research focuses on the synthesis, polarity, and structural analysis of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. It employs dipole moment measurements and quantum chemical calculations to study the conformations of these compounds. The findings suggest that 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide exists as an equilibrium mixture of two conformers, while 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide is represented by one preferred conformer (Ishmaeva et al., 2015).

Synthesis and Evaluation of N-Substituted Acetamides

This study describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. It outlines the step-by-step synthesis process, starting from 4-chlorophenoxyacetic acid and progressing through a series of chemical reactions to yield various N-substituted acetamides. The synthesized compounds are then characterized and evaluated for their antibacterial and anti-enzymatic properties, with some exhibiting significant antibacterial activity. The study also includes molecular docking and cytotoxicity studies to further understand the potential of these compounds (Siddiqui et al., 2014).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin, and may cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been known to target key functional proteins in bacterial cell division .

Mode of Action

It’s worth noting that related compounds have been found to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .

Biochemical Pathways

The inhibition of vlcfa formation, as seen in related compounds, can disrupt the integrity of the cell membrane, affecting various cellular processes .

Pharmacokinetics

Similar compounds have been found to be absorbed mainly by germinating plant shoots, and secondly by roots .

Result of Action

The inhibition of vlcfa formation can disrupt the integrity of the cell membrane, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide. For instance, the breakdown of similar compounds is largely microbial and hence faster in warm, moist soils . Furthermore, some moisture is required following pre-emergence application, although these compounds are more active in dry conditions than other chloroacetamide herbicides .

properties

IUPAC Name |

2-chloro-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNOS/c1-9-2-4-10(5-3-9)15-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMIIHXJVPBDLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2365301.png)

![N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2365302.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)

![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)

![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)